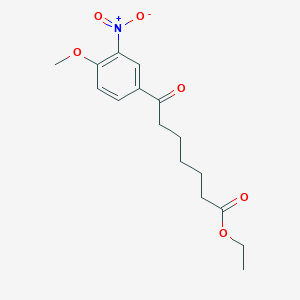

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-3-23-16(19)8-6-4-5-7-14(18)12-9-10-15(22-2)13(11-12)17(20)21/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPZCNKTTQSXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645843 | |

| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-95-7 | |

| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Introduction: Strategic Importance of a Tailored Aryl Heptanoate

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a bespoke chemical entity with significant potential as a versatile intermediate in the landscape of pharmaceutical and materials science research. Its unique trifunctional architecture, comprising a nitrated aromatic ring, a ketone linkage, and a terminal ethyl ester, offers a rich scaffold for the development of novel bioactive molecules and functional materials. The strategic placement of the nitro group ortho to the methoxy substituent and meta to the heptanoyl chain makes it a valuable synthon for further chemical elaboration, including reduction to an amine for subsequent coupling reactions or nucleophilic aromatic substitution.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deep dive into the chemical rationale and methodological considerations that underpin a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a two-step disconnection strategy. The primary disconnection is at the C-N bond of the nitro group, leading back to the precursor Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (II). The second key disconnection is at the aryl-carbonyl bond, pointing to a Friedel-Crafts acylation reaction between anisole (methoxybenzene) and a suitable C7 acylating agent.

This forward-thinking synthetic strategy is outlined as follows:

-

Preparation of the Acylating Agent: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride from the readily available starting material, adipic acid.

-

Friedel-Crafts Acylation: The electrophilic substitution of anisole with the prepared acyl chloride to yield the key intermediate, Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate.

-

Regioselective Nitration: The crucial introduction of a nitro group onto the activated aromatic ring to afford the final product.

This pathway is selected for its reliance on well-established, high-yielding, and scalable reaction classes, ensuring both efficiency and reproducibility.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Acylating Agent - 7-Ethoxy-7-oxoheptanoyl Chloride

The journey to our target molecule begins with the preparation of the key C7 acylating agent. This is a two-step process starting from adipic acid.

Step 1.1: Synthesis of Ethyl Hydrogen Adipate

The selective mono-esterification of a dicarboxylic acid is a common challenge in organic synthesis. A direct Fischer esterification of adipic acid with one equivalent of ethanol would result in a statistical mixture of the di-ester, the mono-ester, and unreacted starting material, leading to a complex purification process. A more controlled and higher-yielding approach involves the in-situ formation of adipic anhydride, followed by alcoholysis with ethanol.[1]

Experimental Protocol: Synthesis of Ethyl Hydrogen Adipate

-

Anhydride Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1.0 eq) and a catalytic amount of sulfuric acid in a suitable organic solvent such as toluene. Heat the mixture to reflux (approximately 145-170°C) and collect the water azeotropically for 4-6 hours, or until no more water is evolved.[1]

-

Reaction Quenching and Acid Separation: Cool the reaction mixture to room temperature (15-35°C). Allow the mixture to stand, leading to the separation of the sulfuric acid layer, which can be carefully removed.[1]

-

Alcoholysis: To the resulting solution of adipic anhydride in toluene, add absolute ethanol (1.0 eq) dropwise. Maintain the reaction temperature between 45-65°C for 1-4 hours after the addition is complete.[1]

-

Work-up and Purification: Remove the toluene under reduced pressure. The resulting crude product can be purified by distillation to yield pure adipic acid monoethyl ester (ethyl hydrogen adipate).[1]

Data Summary: Synthesis of Ethyl Hydrogen Adipate

| Parameter | Value | Reference |

| Starting Material | Adipic Acid | [1] |

| Key Reagents | Sulfuric Acid, Ethanol, Toluene | [1] |

| Reaction Type | Anhydride formation followed by alcoholysis | [1] |

| Typical Yield | 96-97% | [1] |

| Purity | >99.0% | [1] |

Step 1.2: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride

The conversion of the carboxylic acid functionality of ethyl hydrogen adipate to an acyl chloride is a standard transformation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose due to the clean nature of the reaction, where the byproducts are gaseous (SO₂, HCl, CO, CO₂).

Experimental Protocol: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize evolved HCl and SO₂). Add ethyl hydrogen adipate (1.0 eq) to the flask.

-

Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Progression: Once the initial vigorous gas evolution subsides, gently heat the reaction mixture to reflux (approximately 79°C for neat thionyl chloride) for 1-2 hours, or until gas evolution ceases.

-

Purification: Remove the excess thionyl chloride by distillation under atmospheric pressure. The resulting crude 7-ethoxy-7-oxoheptanoyl chloride can be purified by vacuum distillation.

Part 2: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. In this step, the prepared 7-ethoxy-7-oxoheptanoyl chloride is reacted with anisole in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate.[2][3][4][5]

The methoxy group of anisole is a strongly activating, ortho, para-directing group. Due to steric hindrance, the acylation will predominantly occur at the para position.

Caption: Friedel-Crafts acylation of anisole.

Experimental Protocol: Synthesis of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

-

Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 - 1.3 eq) in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).[4] Cool the suspension in an ice bath to 0°C.

-

Acyl Chloride Addition: Add the 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the temperature at 0°C.

-

Anisole Addition: After the formation of the acylium ion complex, add anisole (1.0 eq), dissolved in a small amount of the reaction solvent, dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[3]

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Part 3: Regioselective Nitration

The final step in the synthesis is the regioselective nitration of the activated aromatic ring of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate. The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of this reaction. The methoxy group is a strongly activating ortho, para-director, while the acyl group is a deactivating meta-director.[6][7]

In this case, both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the same position. The methoxy group directs to the positions ortho and para to it. The para position is already substituted. The acyl group directs meta to its position. Therefore, the nitration is expected to occur at the position ortho to the methoxy group and meta to the acyl group, leading to the desired product, this compound.[6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and acetic anhydride at a low temperature (0-5°C) using an ice bath.

-

Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of the starting material, maintaining the low temperature.

-

Reaction Progression: Stir the reaction mixture at low temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid product can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Data Summary: Overall Synthesis

| Step | Reaction | Key Reagents | Expected Outcome |

| 1 | Mono-esterification and Acyl Chloride Formation | Adipic acid, Ethanol, Thionyl chloride | 7-Ethoxy-7-oxoheptanoyl chloride |

| 2 | Friedel-Crafts Acylation | Anisole, 7-Ethoxy-7-oxoheptanoyl chloride, AlCl₃ | Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate |

| 3 | Nitration | Nitric acid, Sulfuric acid | This compound |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of this compound. By leveraging fundamental and well-understood organic reactions, this guide offers a reproducible method for accessing this valuable chemical intermediate. The strategic design of this molecule opens up a plethora of possibilities for its application in medicinal chemistry and materials science. The terminal ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the nitro group can be reduced to an amine, providing two distinct handles for further molecular diversification. This makes this compound a powerful building block for the synthesis of complex molecular architectures with tailored properties.

References

- Method for synthesizing adipic acid monoethyl ester. CN102351691A.

-

ethyl adipate. Organic Syntheses Procedure. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

-

Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that... Homework.Study.com. [Link]

-

Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. [Link]

-

Review of the Methods for Selective Nitration of Toluene. Łukasiewicz-IPO. [Link]

-

13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

-

A PROCESS FOR THE PREPARATION OF ADIPIC ACID AND OTHER ALIPHATIC DIBASIC ACIDS. European Patent Office. [Link]

-

Preparation method for ethyl 7-chloro-2-oxoheptanoate. WIPO Patentscope. [Link]

-

(PDF) Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. [Link]

-

Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education. [Link]

-

The Friedel–Crafts acylation of anisole to synthesise 1. ResearchGate. [Link]

Sources

- 1. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. homework.study.com [homework.study.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate (CAS 898758-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, with the CAS registry number 898758-95-7, is an organic compound that presents a unique combination of functional groups, suggesting its potential as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a substituted aromatic ring and a linear ester chain, makes it a subject of interest for the synthesis of more complex molecules, potentially in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications based on its structural characteristics.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 898758-95-7 | [1] |

| Molecular Formula | C₁₆H₂₁NO₆ | [1] |

| Molecular Weight | 323.34 g/mol | [1] |

| IUPAC Name | This compound | Inferred |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis Pathway: A Proposed Friedel-Crafts Acylation Approach

The synthesis of this compound can be logically achieved through a Friedel-Crafts acylation reaction.[2] This well-established method is a cornerstone of organic synthesis for the formation of aryl ketones. The proposed pathway involves the reaction of 3-nitroanisole with a suitable acylating agent derived from pimelic acid.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the bond between the aromatic ring and the carbonyl group, leading to 3-nitroanisole and a C7 acyl chain with a terminal ethyl ester.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The synthesis can be envisioned in three main stages:

-

Monoesterification of Pimelic Acid: To prevent side reactions at both ends of the dicarboxylic acid, pimelic acid is first converted to its monoethyl ester.

-

Formation of the Acyl Chloride: The remaining carboxylic acid group of monoethyl pimelate is then converted to an acyl chloride, a reactive intermediate necessary for the Friedel-Crafts reaction.

-

Friedel-Crafts Acylation: The final step involves the Lewis acid-catalyzed acylation of 3-nitroanisole with the prepared acyl chloride to yield the target compound.

Caption: Proposed three-stage synthetic workflow.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol based on standard procedures for Friedel-Crafts acylations.[2] Optimization of reaction conditions would be necessary to achieve a good yield.

Materials:

-

Pimelic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

3-Nitroanisole

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., for distillation and column chromatography)

Procedure:

-

Synthesis of Monoethyl Pimelate:

-

In a round-bottom flask, dissolve pimelic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the monoester from unreacted diacid and diester by distillation or column chromatography.

-

-

Synthesis of Ethyl 7-chloro-7-oxoheptanoate:

-

In a flask equipped with a reflux condenser and a gas trap, dissolve the monoethyl pimelate in an anhydrous solvent like DCM.

-

Slowly add thionyl chloride (or oxalyl chloride) to the solution at room temperature.

-

Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

-

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous DCM.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of the crude ethyl 7-chloro-7-oxoheptanoate in anhydrous DCM to the AlCl₃ suspension.

-

To this mixture, add a solution of 3-nitroanisole in anhydrous DCM dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Structural Elucidation and Characterization

While specific, publicly available spectroscopic data for this compound is currently lacking, its structure can be unequivocally confirmed using a combination of standard analytical techniques. Commercial suppliers may provide such data upon request.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the aliphatic chain protons, the methoxy group (a singlet), and the aromatic protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the aliphatic chain carbons, the methoxy carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. Additionally, characteristic peaks for the C-O-C stretching of the ether and ester groups, as well as bands associated with the nitro group and the aromatic ring, should be present.

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, which would further confirm the proposed structure. High-resolution mass spectrometry (HRMS) would yield the exact mass, confirming the elemental composition.

Potential Applications and Fields of Interest

The structural motifs within this compound suggest its potential utility in several areas of chemical research and development:

-

Pharmaceutical Synthesis: The nitroaromatic moiety can be a precursor to an amino group through reduction. This transformation opens up possibilities for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. The overall structure could serve as a scaffold in the development of novel therapeutic agents.[3][4]

-

Intermediate in Organic Synthesis: The presence of a ketone and an ester provides two reactive handles for further chemical modifications, making it a valuable building block for more elaborate molecular architectures.

-

Materials Science: Aromatic ketones are sometimes used as photoinitiators or as components in the synthesis of polymers and other advanced materials.

Safety and Handling

A safety data sheet for this compound indicates that standard laboratory safety precautions should be followed.[1] This includes wearing appropriate personal protective equipment (gloves, safety glasses), handling the compound in a well-ventilated area, and avoiding contact with skin and eyes. In case of accidental exposure, it is advised to consult the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a chemical intermediate with potential for broader applications in organic synthesis. While detailed experimental data on its properties and synthesis are not widely published, its structure suggests a logical synthetic pathway via Friedel-Crafts acylation. The presence of multiple functional groups makes it a candidate for the development of more complex molecules for various applications, particularly in the pharmaceutical industry. Further research is needed to fully characterize this compound and explore its synthetic utility.

References

-

S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Available from: [Link]

Sources

Spectroscopic Characterization of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate (CAS No. 898758-95-7).[1] As a key intermediate in various synthetic pathways, a thorough understanding of its structural confirmation through modern analytical techniques is paramount for researchers and drug development professionals. This document will delve into the theoretical underpinnings and predicted spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust framework for its unambiguous identification.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a molecular formula of C₁₆H₂₁NO₆ and a molecular weight of 323.34 g/mol .[1] The structure, presented below, reveals several key features that will govern its spectroscopic signature: an ethyl ester group, a heptanoate chain, a ketone, and a substituted aromatic ring containing a methoxy and a nitro group. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural elucidation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will be complex, but predictable. The signals can be divided into the aliphatic and aromatic regions.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | d | 1H | Ar-H | Proton ortho to the nitro group and meta to the ketone. |

| ~7.8 | dd | 1H | Ar-H | Proton ortho to the ketone and meta to the nitro group. |

| ~7.2 | d | 1H | Ar-H | Proton ortho to the methoxy group. |

| ~4.1 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy group protons. |

| ~2.9 | t | 2H | -CH₂C(=O)Ar | Methylene protons adjacent to the aromatic ketone. |

| ~2.3 | t | 2H | -CH₂C(=O)O- | Methylene protons adjacent to the ester carbonyl. |

| ~1.6-1.8 | m | 4H | -CH₂CH₂CH₂- | Methylene protons in the middle of the heptanoate chain. |

| ~1.2 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |

Experimental Considerations:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 16 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | Ar-C=O | Aromatic ketone carbonyl carbon. |

| ~173 | O-C=O | Ester carbonyl carbon. |

| ~155 | Ar-C-O | Aromatic carbon attached to the methoxy group. |

| ~140 | Ar-C-NO₂ | Aromatic carbon attached to the nitro group. |

| ~132 | Ar-C | Quaternary aromatic carbon. |

| ~130 | Ar-CH | Aromatic CH ortho to the ketone. |

| ~125 | Ar-CH | Aromatic CH ortho to the nitro group. |

| ~115 | Ar-CH | Aromatic CH ortho to the methoxy group. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~38 | -CH₂C(=O)Ar | Methylene carbon adjacent to the aromatic ketone. |

| ~34 | -CH₂C(=O)O- | Methylene carbon adjacent to the ester carbonyl. |

| ~28 | -CH₂- | Aliphatic chain methylene carbons. |

| ~24 | -CH₂- | Aliphatic chain methylene carbons. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Workflow for NMR Data Acquisition and Processing:

Figure 2: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100-3000 | C-H (aromatic) | Stretch |

| ~2950-2850 | C-H (aliphatic) | Stretch |

| ~1735 | C=O (ester) | Stretch |

| ~1690 | C=O (aromatic ketone) | Stretch |

| ~1600, ~1480 | C=C (aromatic) | Stretch |

| ~1520, ~1340 | N=O (nitro) | Asymmetric & Symmetric Stretch |

| ~1250 | C-O (ester) | Stretch |

| ~1100 | C-O (ether) | Stretch |

Experimental Protocol:

A common method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and analyzed in a solution cell, or prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data:

-

Molecular Ion (M⁺): A peak at m/z = 323, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 278

-

Loss of the ethyl group (-CH₂CH₃): m/z = 294

-

Cleavage at the ketone, yielding the acylium ion [C₆H₃(OCH₃)(NO₂)CO]⁺: m/z = 180

-

McLafferty rearrangement is possible, leading to other characteristic fragments.

-

Workflow for Mass Spectrometry Analysis:

Figure 3: General workflow for MS analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data presented in this guide, based on fundamental principles of spectroscopy and an understanding of the molecule's structure, serves as a reliable reference for researchers working with this compound. Any deviation from these expected values would warrant further investigation into the purity or identity of the sample.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure Elucidation of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

This technical guide provides a comprehensive framework for the molecular structure elucidation of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a compound of interest in synthetic and medicinal chemistry. The methodologies detailed herein are grounded in fundamental spectroscopic principles and represent a robust, multi-faceted approach to structural confirmation, ensuring scientific rigor and data integrity. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of modern analytical techniques.

Foundational Strategy: A Multi-Modal Spectroscopic Approach

The definitive elucidation of a novel or synthesized organic molecule's structure is not reliant on a single analytical technique. Instead, a synergistic application of multiple spectroscopic methods is employed to build a self-validating and comprehensive structural picture. For this compound, with a molecular formula of C₁₆H₂₁NO₆ and a molecular weight of 323.34 g/mol , the core analytical workflow integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | d | 1H | Ar-H | Proton ortho to the electron-withdrawing nitro group and meta to the methoxy group, expected to be the most deshielded aromatic proton. |

| ~7.8 | dd | 1H | Ar-H | Proton ortho to the carbonyl group and meta to the nitro group. |

| ~7.2 | d | 1H | Ar-H | Proton ortho to the methoxy group and meta to the carbonyl group, shielded by the electron-donating methoxy group. |

| ~4.1 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy group protons, appearing as a singlet. |

| ~3.0 | t | 2H | -C(O)CH₂- | Protons alpha to the ketone, deshielded by the carbonyl group. |

| ~2.3 | t | 2H | -CH₂C(O)O- | Protons alpha to the ester carbonyl. |

| ~1.7-1.4 | m | 6H | -CH₂CH₂CH₂- | Methylene protons of the heptanoate chain. |

| ~1.2 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will indicate the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C=O (Ketone) | Carbonyl carbon of the ketone. |

| ~173 | C=O (Ester) | Carbonyl carbon of the ethyl ester. |

| ~155 | Ar-C | Aromatic carbon attached to the methoxy group. |

| ~148 | Ar-C | Aromatic carbon attached to the nitro group. |

| ~135 | Ar-C | Aromatic carbon ipso to the ketone group. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~38 | -C(O)CH₂- | Carbon alpha to the ketone. |

| ~34 | -CH₂C(O)O- | Carbon alpha to the ester carbonyl. |

| ~29, 25, 24 | -CH₂- | Methylene carbons of the heptanoate chain. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR: To definitively assign proton and carbon signals and confirm connectivity, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent peak at m/z = 323, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways in MS.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the compound (<<1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition:

-

Technique: Electrospray ionization (ESI) or electron ionization (EI) are suitable methods.

-

Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium-Weak | C-H (Aromatic) | Stretching |

| ~2950-2850 | Medium-Strong | C-H (Aliphatic) | Stretching |

| ~1735 | Strong | C=O (Ester) | Stretching |

| ~1690 | Strong | C=O (Ketone) | Stretching |

| ~1580, 1470 | Medium-Weak | C=C (Aromatic) | Stretching |

| ~1530 | Strong | N-O (Nitro) | Asymmetric Stretching |

| ~1350 | Strong | N-O (Nitro) | Symmetric Stretching |

| ~1250 | Strong | C-O (Ester/Ether) | Stretching |

Experimental Protocol for Infrared Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Background: A background spectrum of the empty sample compartment (or KBr for the pellet method) should be recorded and subtracted from the sample spectrum.

Conclusion: Synthesizing the Data for Structural Confirmation

The definitive structure of this compound is confirmed by the convergence of data from these three independent spectroscopic techniques. The NMR data provides the detailed carbon-hydrogen framework and connectivity. The mass spectrum confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Finally, the IR spectrum verifies the presence of all key functional groups. This integrated analytical approach ensures a high degree of confidence in the elucidated molecular structure, a critical step in any chemical research and development endeavor.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

An In-Depth Technical Guide to the Potential Research Applications of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

This guide provides a comprehensive overview of the potential research applications for the novel chemical entity, Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of related chemical motifs to propose a roadmap for investigating the therapeutic potential of this compound. We will delve into the scientific rationale behind its potential as an antimicrobial and anticancer agent, and as a modulator of inflammatory pathways, providing detailed experimental protocols and the logic underpinning these proposed studies.

Introduction: Unpacking the Therapeutic Potential of a Multifunctional Scaffold

This compound is a unique molecule that combines three key structural features, each with a history of significance in medicinal chemistry: a nitroaromatic ring, a methoxy-substituted phenyl ketone, and a long-chain fatty acid ester. The convergence of these moieties in a single molecule suggests a compelling, yet unexplored, potential for multifaceted biological activity.

-

The Nitroaromatic Core: Nitroaromatic compounds are a well-established class of therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial, antiprotozoal, and anticancer effects. Their mechanism often involves the bioreduction of the nitro group within hypoxic environments, such as those found in solid tumors or anaerobic bacteria, leading to the formation of cytotoxic reactive nitrogen species. This selective activation makes them attractive candidates for targeted therapies. However, the potential for mutagenicity and off-target toxicity necessitates careful evaluation.

-

The Methoxy-Phenyl Ketone Linker: The 4-methoxy-3-nitrophenyl ketone structure is a known pharmacophore. For instance, 4'-Methoxy-3'-nitroacetophenone serves as a precursor for chalcones exhibiting antimicrobial properties. This suggests that this part of the molecule is not merely a scaffold but may actively contribute to its biological profile.

-

The Fatty Acid Ester Tail: The ethyl 7-oxoheptanoate side chain provides lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Long-chain fatty acids can enhance membrane permeability and bioavailability. Furthermore, certain fatty acids and their esters have demonstrated therapeutic effects, including anti-inflammatory and cardiovascular benefits.

This guide will explore how these structural features might synergize to create a novel therapeutic candidate and will lay out a rigorous scientific framework for its investigation.

Potential Research Application I: A Novel Broad-Spectrum Antimicrobial Agent

The presence of the nitroaromatic group is a strong indicator of potential antimicrobial activity, particularly against anaerobic bacteria and parasites. The proposed research aims to elucidate the antimicrobial spectrum and mechanism of action of this compound.

Scientific Rationale

Many successful antimicrobial drugs, such as metronidazole and nitrofurantoin, are nitroaromatic compounds. Their efficacy stems from the reduction of the nitro group by microbial nitroreductases, which are more active in anaerobic or microaerophilic environments. This process generates cytotoxic radicals that damage microbial DNA and other macromolecules. We hypothesize that this compound acts as a prodrug that is selectively activated in microbial cells.

Experimental Workflow: Antimicrobial Screening and Mechanistic Studies

Caption: Workflow for evaluating the antimicrobial potential of the target compound.

Detailed Experimental Protocols

Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

-

Bacterial Strains: A panel of clinically relevant aerobic (e.g., Staphylococcus aureus, Escherichia coli) and anaerobic (e.g., Bacteroides fragilis, Clostridium difficile) bacteria will be used.

-

Preparation of Inoculum: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in appropriate broth media.

-

Compound Preparation: this compound will be dissolved in DMSO to create a stock solution and then serially diluted in broth media in a 96-well plate.

-

Incubation: The inoculated plates will be incubated under aerobic or anaerobic conditions at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

MBC Determination: Aliquots from wells showing no growth will be plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2.3.2: Nitroreductase Activity Assay

-

Cell Lysates: Prepare cell-free extracts from susceptible anaerobic bacteria and a control (e.g., a resistant strain or a mammalian cell line).

-

Reaction Mixture: The reaction mixture will contain the cell lysate, NADPH as a cofactor, and the test compound.

-

Spectrophotometric Monitoring: The reduction of the nitro group can be monitored by the decrease in absorbance at a specific wavelength (determined by a UV-Vis scan of the compound).

-

Data Analysis: The rate of decrease in absorbance is proportional to the nitroreductase activity.

Anticipated Results and Interpretation

A successful antimicrobial candidate would exhibit potent activity (low MIC/MBC values) against anaerobic bacteria with significantly less effect on aerobic bacteria and mammalian cells. A positive result in the nitroreductase assay, showing consumption of the compound in the presence of anaerobic bacterial lysates, would support the proposed mechanism of action.

Table 1: Hypothetical Antimicrobial Activity Data

| Organism | Growth Condition | MIC (µg/mL) | MBC (µg/mL) |

| Bacteroides fragilis | Anaerobic | 2 | 4 |

| Clostridium difficile | Anaerobic | 4 | 8 |

| Staphylococcus aureus | Aerobic | >128 | >128 |

| Escherichia coli | Aerobic | >128 | >128 |

Potential Research Application II: A Hypoxia-Activated Anticancer Agent

The solid tumor microenvironment is often characterized by hypoxia (low oxygen levels). This creates a unique physiological state that can be exploited for targeted cancer therapy. Nitroaromatic compounds are ideal candidates for this approach due to their hypoxia-selective bioactivation.

Scientific Rationale

Similar to their antimicrobial mechanism, the anticancer potential of nitroaromatics lies in their reduction by cellular nitroreductases, which are highly expressed in hypoxic tumor cells. This leads to the formation of cytotoxic species that can induce cell death. The lipophilic fatty acid ester tail of this compound may enhance its accumulation in the lipid-rich membranes of cancer cells, further increasing its potency.

Experimental Workflow: Anticancer Evaluation

Caption: In vitro workflow for assessing hypoxia-targeted anticancer activity.

Detailed Experimental Protocols

Protocol 3.3.1: Hypoxia-Selective Cytotoxicity Assay

-

Cell Lines: A panel of cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer) will be used.

-

Culture Conditions: Cells will be cultured under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

-

Compound Treatment: Cells will be treated with a range of concentrations of this compound for 48-72 hours.

-

Viability Assessment: Cell viability will be measured using an MTT or PrestoBlue assay.

-

Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) values under normoxic and hypoxic conditions will be calculated and compared. A significantly lower IC₅₀ under hypoxia indicates selective activity.

Protocol 3.3.2: Apoptosis Assay using Flow Cytometry

-

Cell Treatment: Cells will be treated with the compound at its IC₅₀ concentration under hypoxic conditions.

-

Staining: After treatment, cells will be harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells will be analyzed by flow cytometry.

-

Interpretation:

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

This allows for the quantification of the mode of cell death induced by the compound.

-

Anticipated Results and Interpretation

A promising anticancer agent would demonstrate significantly greater cytotoxicity to cancer cells under hypoxic conditions compared to normoxic conditions. Evidence of apoptosis induction (e.g., increased Annexin V staining, caspase-3 cleavage) would suggest a programmed cell death mechanism.

Table 2: Hypothetical Hypoxia-Selective Cytotoxicity

| Cell Line | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia | Hypoxia Cytotoxicity Ratio (Normoxia/Hypoxia) |

| HT-29 (Colon) | 150 | 7.5 | 20 |

| A549 (Lung) | 120 | 8.0 | 15 |

| Normal Fibroblasts | >200 | >200 | ~1 |

Potential Research Application III: Modulator of Inflammatory Pathways

The structural similarity of the heptanoate chain to certain lipid signaling molecules suggests a potential role for this compound in modulating inflammatory pathways.

Scientific Rationale

Long-chain fatty acids and their derivatives can influence inflammatory responses by interacting with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by activating nuclear receptors like PPARs. The nitro group can also exert anti-inflammatory effects through the release of nitric oxide or by inhibiting pro-inflammatory transcription factors like NF-κB. We propose to investigate whether this compound possesses anti-inflammatory properties.

Experimental Workflow: Anti-inflammatory Activity

Caption: Workflow to investigate the anti-inflammatory effects of the compound.

Detailed Experimental Protocols

Protocol 4.3.1: Measurement of Inflammatory Cytokines in Macrophages

-

Cell Culture: RAW 264.7 murine macrophages will be plated and allowed to adhere.

-

Treatment: Cells will be pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Supernatant Collection: After 24 hours, the cell culture supernatant will be collected.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatant will be quantified using commercially available ELISA kits.

-

Data Analysis: A dose-dependent reduction in cytokine levels would indicate anti-inflammatory activity.

Synthesis and Characterization

While a detailed synthetic route for this compound is not published, a plausible approach would involve a Friedel-Crafts acylation of 2-methoxy-1-nitrobenzene with a suitable derivative of heptanedioic acid ethyl ester. The final product should be thoroughly characterized by NMR, mass spectrometry, and HPLC to confirm its structure and purity before biological evaluation.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with significant potential for therapeutic applications. Its unique combination of a nitroaromatic core, a phenyl ketone linker, and a fatty acid ester tail provides a strong rationale for investigating its utility as a novel antimicrobial, a hypoxia-activated anticancer agent, and a modulator of inflammation. The experimental frameworks detailed in this guide offer a comprehensive starting point for elucidating the biological activity and mechanism of action of this compound. Future in vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this intriguing molecule.

References

-

Abreu, P. A., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

-

Upcroft, J. A., & Upcroft, P. (2022). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]

-

Svedberg, F. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

-

Venkatesh, M., & Pandey, K. K. (1979). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development, 18(3), 158-166. Available at: [Link]

-

Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

-

Augustine, A. H., et al. (2015). Treatment with omega-3 fatty acid ethyl-ester alters fatty acid composition of lipoproteins in overweight or obese adults with insulin resistance. Prostaglandins, Leukotrienes and Essential Fatty Acids, 93, 19-26. Available at: [Link]

-

Sha, X., et al. (2016). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Pharmaceuticals, 9(3), 41. Available at: [Link]

- Worne, H. E., et al. (1959).

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanism of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Abstract

This technical guide addresses the compound Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate. Contrary to inquiries regarding its direct mechanism of action as a therapeutic agent, this document clarifies its primary and critical role as a synthetic intermediate in pharmaceutical manufacturing. The core focus of this guide is to provide an in-depth analysis of its synthesis, centered on the Friedel-Crafts acylation, and its subsequent conversion into high-value active pharmaceutical ingredients (APIs). We present a detailed examination of the underlying reaction mechanisms, provide validated experimental protocols, and offer insights into the analytical characterization of this key intermediate. This document serves as an essential resource for researchers, chemists, and professionals in drug development and process chemistry, offering a scientifically rigorous perspective on the compound's true significance.

Introduction: Defining the Role of this compound

In the landscape of pharmaceutical development, the distinction between an active pharmaceutical ingredient (API) and a synthetic intermediate is crucial. This compound falls squarely into the latter category. While not possessing a known pharmacological mechanism of action itself, it is a pivotal building block in the synthesis of complex therapeutic molecules.

Its most notable application is in the manufacturing of Cilostazol, a quinolinone-derivative medication used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[1][2] Cilostazol functions as a phosphodiesterase III inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP), inhibiting platelet aggregation and causing arterial vasodilation.[1][2][3] The efficient and high-purity synthesis of this intermediate is therefore a critical step in the overall production of Cilostazol.

This guide provides a comprehensive overview of the synthesis and chemistry of this compound, focusing on the foundational Friedel-Crafts acylation reaction.

| Compound Attribute | Identifier |

| IUPAC Name | This compound |

| CAS Number | 898758-95-7[4] |

| Molecular Formula | C16H21NO6 |

| Molecular Weight | 323.34 g/mol |

| Primary Utility | Synthetic Intermediate for Cilostazol[5] |

The Core Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 4-nitroanisole with an adipic acid derivative.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

The overall reaction is as follows:

4-Nitroanisole + Ethyl Adipoyl Chloride → this compound

Mechanism of Action: The Friedel-Crafts Acylation Pathway

The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 4-nitroanisole.[8][9][10]

Step 1: Formation of the Acylium Ion The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates with the chlorine atom of ethyl adipoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[9][11]

Step 2: Electrophilic Aromatic Substitution The π-electrons of the 4-nitroanisole ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Regeneration of Aromaticity A base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom bonded to the new acyl group.[8][10] The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product. The AlCl₃ catalyst is regenerated in this step.

Step 4: Product-Catalyst Complexation The ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[8] This requires the use of stoichiometric amounts of the catalyst. The complex is subsequently hydrolyzed during aqueous workup to release the final ketone product.

Experimental Protocol

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylations.

Materials:

-

4-Nitroanisole

-

Ethyl adipoyl chloride

-

Aluminum trichloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum trichloride and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of ethyl adipoyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension, maintaining the temperature below 5°C. The mixture is stirred for an additional 15 minutes.

-

Aromatic Addition: A solution of 4-nitroanisole in anhydrous dichloromethane is then added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction mixture is slowly poured into a flask containing crushed ice and 1M hydrochloric acid. The mixture is stirred until all solids dissolve.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization from ethanol to afford this compound as a solid.

Downstream Conversion to Cilostazol

The synthesized intermediate is a precursor to the core structure of Cilostazol. The overall synthetic pathway from the intermediate involves several key transformations, highlighting its importance.

-

Reduction of the Nitro Group: The nitro group (-NO₂) on the aromatic ring is reduced to an amino group (-NH₂). This is typically achieved through catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) or with chemical reducing agents like tin(II) chloride.

-

Formation of the Dihydroquinolinone Core: The newly formed amino group and the ester side chain undergo a series of reactions, often involving intramolecular cyclization, to form the 6-hydroxy-3,4-dihydroquinolin-2-one scaffold.

-

Etherification: Finally, the hydroxyl group at the 6-position of the quinolinone ring is alkylated with 1-cyclohexyl-5-(4-halobutyl)-tetrazole to attach the characteristic side chain, yielding Cilostazol.[12]

Analytical Characterization

To ensure the quality and purity of the synthesized intermediate, which is critical for the subsequent steps and the final API, a suite of analytical techniques is employed.

| Analytical Method | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation | Signals corresponding to the ethyl ester protons, the aliphatic chain protons, the methoxy group protons, and the aromatic protons with characteristic splitting patterns. |

| ¹³C NMR Spectroscopy | Carbon framework confirmation | Resonances for the carbonyl carbons (ketone and ester), aromatic carbons, methoxy carbon, and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Functional group identification | Strong absorption bands for the ketone C=O stretch (~1680 cm⁻¹), ester C=O stretch (~1730 cm⁻¹), and C-NO₂ stretches. |

| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (323.34). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity, with retention time specific to the compound under the given method conditions. |

| Melting Point | Purity and identity check | A sharp and defined melting range consistent with the reference value for the pure compound. |

Conclusion

This compound is a compound of significant industrial and chemical importance, not for any inherent biological activity, but as a crucial and well-defined intermediate. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. A thorough understanding of this reaction's mechanism, coupled with rigorous process control and analytical characterization, is paramount for the efficient and safe production of downstream APIs like Cilostazol. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this versatile chemical building block.

References

-

ResearchGate. (2022, October). Possible synthesis path of cilostazol API. [Diagram]. Retrieved from [Link]

- Google Patents. (2020). CN109776498B - Preparation method of cilostazol.

- Google Patents. (2019). CN107325078B - Preparation method of cilostazol.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (2002). US20020099213A1 - Processes for preparing cilostazol.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of Related Substances of Cilostazol. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. Retrieved from [Link]

-

PubChem. (n.d.). Cilostazol. Retrieved from [Link]

Sources

- 1. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 898758-95-7|this compound|BLDpharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mt.com [mt.com]

- 11. youtube.com [youtube.com]

- 12. US20020099213A1 - Processes for preparing cilostazol - Google Patents [patents.google.com]

Biological Activity Screening of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is the foundational step toward identifying new therapeutic agents. This guide provides a comprehensive framework for the biological activity screening of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate , a compound for which, to date, no significant biological activity has been reported in public literature. The structure, featuring a substituted nitroaromatic ring linked to a flexible keto-ester chain, presents several features of pharmacochemical interest. The nitroaromatic moiety is a known pharmacophore in certain antimicrobial and anticancer agents, often acting as a bio-reductive group. The methoxy-substituted phenyl ring is a common feature in numerous bioactive compounds, and the keto-heptanoate chain provides a lipophilic scaffold with potential for various protein interactions.

This document is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template in favor of a logically-driven, tiered screening cascade. The objective is to efficiently and cost-effectively probe the compound for a range of potential biological activities, beginning with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for any confirmed "hits." Each proposed step is grounded in established scientific principles and validated protocols, providing a self-validating workflow from initial screening to preliminary mechanistic insight.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is critical for designing robust and reproducible biological assays.

| Property | Value | Source |

| CAS Number | 898758-95-7 | BLDpharm[1] |

| Molecular Formula | C₁₆H₂₁NO₆ | PubChem |

| Molecular Weight | 323.34 g/mol | PubChem |

| Appearance | (Predicted) Pale yellow solid or oil | - |

| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents. Low aqueous solubility. | - |

| Structure | - |

Initial Preparation: For all in vitro assays, a 10 mM stock solution should be prepared in 100% DMSO. Subsequent dilutions into aqueous cell culture media or assay buffers must ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

A Tiered Strategy for Biological Activity Screening

A hierarchical screening cascade is the most resource-efficient approach to profile a novel compound. This strategy prioritizes broad, cost-effective assays in the initial tier to identify potential areas of activity. Positive results (hits) are then subjected to more rigorous and specific assays in subsequent tiers to confirm activity and elucidate the mechanism of action.

Caption: A tiered workflow for screening this compound.

Tier 1: Primary Broad-Spectrum Screening

The goal of Tier 1 is to rapidly assess the compound across diverse biological areas using robust, high-throughput assays. A single, high concentration (e.g., 10 or 25 µM) is typically used to maximize the chances of detecting activity.

Anticancer / Cytotoxicity Screening

Rationale: Uncontrolled cell proliferation is a hallmark of cancer.[2] Initial screening against a panel of human cancer cell lines is a standard first step in identifying potential anticancer agents.[3] The MTT assay is a reliable, colorimetric method that measures cell viability by assessing mitochondrial dehydrogenase activity in living cells.[4]

Protocol: MTT Cell Viability Assay [4][5]

-

Cell Plating: Seed cells from a representative panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Add the test compound to triplicate wells at a final concentration of 10 µM. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin, 1 µM) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. A reduction in viability below 50% is a common threshold for a "hit."

Antimicrobial Screening

Rationale: The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[6] The nitroaromatic functional group in the test compound has a historical precedent in antimicrobial drugs. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[7][8]

Protocol: Broth Microdilution for MIC Determination [6][9]

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus [Gram+], Escherichia coli [Gram-], Candida albicans [Fungus]) to a density of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Data Acquisition: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed. A resazurin-based colorimetric assay can also be used for more sensitive detection of metabolic activity.[6]

-

Analysis: The MIC value is recorded. An MIC ≤ 16 µg/mL is often considered a promising hit for further investigation.

Anti-inflammatory Screening

Rationale: Chronic inflammation is implicated in a wide range of diseases. Macrophages are key cells in the inflammatory response, producing mediators like nitric oxide (NO) and cytokines (e.g., TNF-α) upon stimulation with lipopolysaccharide (LPS).[10] Screening for the inhibition of these mediators is a common method to identify anti-inflammatory potential.[11]

Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages [10][12]

-

Cell Plating: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with the test compound (10 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control), cells + LPS (positive control), and compound only (to check for direct cytotoxicity).

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed reduction in NO is not simply due to cell death.

Tier 2: Hit Confirmation and Secondary Assays

If a compound shows significant activity in any Tier 1 screen, the next step is to confirm and characterize this activity.

Dose-Response Analysis

For any confirmed hit, a full dose-response curve must be generated to determine potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This involves a 7-10 point serial dilution of the compound, analyzed using the relevant primary assay.

Table for Summarizing Potency Data:

| Assay Type | Cell Line / Organism | Potency (IC₅₀ / MIC) |

|---|---|---|

| Cytotoxicity | MCF-7 | (e.g., 5.2 µM) |

| Cytotoxicity | A549 | (e.g., 8.1 µM) |

| Antimicrobial | S. aureus | (e.g., 8 µg/mL) |

| Anti-inflammatory | RAW 264.7 (NO) | (e.g., 12.5 µM) |

Selectivity Assessment

A critical parameter for any potential therapeutic is selectivity.

-

For Anticancer Hits: The compound's cytotoxicity should be tested against a non-cancerous cell line (e.g., human fibroblasts like WI-38 or retinal epithelial cells like ARPE-19) to determine a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI is desirable.

-

For Antimicrobial Hits: The compound should be tested for cytotoxicity against a mammalian cell line (e.g., HEK293) to ensure the antimicrobial effect is not due to general toxicity.

Preliminary Mechanism of Action (MoA) Studies

-

If Cytotoxic: Assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) can provide initial mechanistic clues.

-

If Antimicrobial: A time-kill kinetics assay can determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).[13] This involves exposing the bacteria to the compound at concentrations around the MIC and measuring viable cell counts over time.

Tier 3: Advanced MoA Elucidation

For highly promising and selective hits, deeper mechanistic studies are warranted. The specific assays will depend entirely on the confirmed biological activity.

Enzyme Inhibition Assays

Rationale: A vast number of drugs function by inhibiting specific enzymes.[14] If the compound shows anticancer activity, screening against a panel of protein kinases is a logical step, as kinases are frequently dysregulated in cancer.[5] Biochemical assays provide a direct measure of a compound's effect on a purified enzyme target.[15]

Caption: Diagram illustrating kinase enzyme inhibition by a test compound.

Signaling Pathway Analysis

Rationale: If the compound demonstrates anti-inflammatory activity, investigating its effect on the upstream signaling pathways is crucial. The NF-κB pathway is a master regulator of inflammation.[11] A reporter gene assay, where the activity of a luciferase gene is driven by an NF-κB response element, provides a quantitative measure of pathway activation.

Protocol: NF-κB Reporter Assay [11]

-

Cell Line: Use a stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-RE-luc2P).

-

Plating & Treatment: Plate cells and pre-treat with various concentrations of the test compound.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α.

-

Lysis & Luciferase Assay: After incubation, lyse the cells and add a luciferase substrate.

-

Data Acquisition: Measure the resulting luminescence, which is directly proportional to NF-κB activity. A decrease in luminescence indicates inhibition of the pathway.

Conclusion

This technical guide outlines a systematic, multi-tiered strategy for the comprehensive biological profiling of this compound. By beginning with a broad screen for anticancer, antimicrobial, and anti-inflammatory activities and progressing through hit confirmation to mechanism-of-action studies, this framework provides a robust and efficient pathway for uncovering the therapeutic potential of this novel chemical entity. The emphasis on validated, well-referenced protocols ensures the generation of reliable and reproducible data, forming a solid foundation for any subsequent drug development efforts. The journey from a novel molecule to a potential therapeutic lead is complex, but it begins with the rigorous and logical screening process detailed herein.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. ([Link])

-

Mulhovo, S., et al. (2020). Bioassays for anticancer activities. In Methods in Molecular Biology. ([Link])

-

Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. ([Link])

-

Parbhane, M., Lande, D., Shelke, P., & Gaikawad, N. (2022). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT). ([Link])

-

Thakur, A., et al. (2014). Preclinical screening methods in cancer. Journal of Applied Pharmaceutical Science, 4(10), 109-115. ([Link])

-